3-[(2-phenylbutanoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-(2-phenylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-15(12-7-4-3-5-8-12)16(19)18-14-10-6-9-13(11-14)17(20)21/h3-11,15H,2H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFDDMOGJDRAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-phenylbutanoyl)amino]benzoic acid typically involves the following steps:
Formation of 2-phenylbutanoyl chloride: This can be achieved by reacting 2-phenylbutanoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 2-phenylbutanoyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-phenylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-aminobenzoic acid and 2-phenylbutanoic acid.
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Nitration: Can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Often involves the use of halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Hydrolysis: Produces 3-aminobenzoic acid and 2-phenylbutanoic acid.
Nitration: Yields nitro derivatives of the aromatic ring.
Halogenation: Results in halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it suitable for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(2-phenylbutanoyl)amino]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Reference |
|---|---|---|
| N1—C9 | 1.386 Å | |
| O1—C1 | 1.326 Å | |
| O3—C8 | 1.341 Å | |
| C9—N1—C4 angle | 123.46° |
(E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic Acid
- Structure: A Schiff base with a 3-ethoxy-2-hydroxybenzylidene group at the amino position .
- Crystallography :
- Synthesis: Condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-aminobenzoic acid in ethanol .
3-[(2-Ethylbutanoyl)amino]benzoic Acid
- Structure: Differs from the target compound by an ethyl group instead of phenyl on the butanoyl chain (C₁₄H₁₉NO₃) .
- Properties: White crystalline powder, soluble in ethanol and DMSO. Exhibits anti-inflammatory and antioxidant activity .
- Synthesis : Reaction of 2-ethylbutyryl chloride with aniline derivatives, followed by acid hydrolysis .
3-Methyl-2-phenylbutanoic Acid
- Structure: Lacks the amino-benzoic acid linkage but shares the 2-phenylbutanoyl moiety .
- Applications : Used in chiral synthesis and pharmaceutical intermediates due to its stereochemical properties .
Key Comparative Analysis
Structural and Crystallographic Differences
- Backbone Flexibility: The isobenzofuranone analog (–6) exhibits rigidity due to its fused ring system, while Schiff base derivatives () allow conformational variability.
- Hydrogen Bonding: 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid forms extensive intermolecular H-bonds . (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid utilizes intramolecular H-bonds for stabilization .
Q & A
Q. Q1. What are the key considerations for synthesizing 3-[(2-phenylbutanoyl)amino]benzoic acid with high purity?
Methodological Answer: Synthesis requires precise control of reaction conditions. The acylation of 3-aminobenzoic acid with 2-phenylbutanoyl chloride is critical. Use anhydrous solvents (e.g., DCM) and a coupling agent like DCC to minimize side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Monitor reaction progress with TLC and confirm purity via HPLC or NMR .
Q. Q2. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
Methodological Answer: Crystallization success depends on solvent polarity and temperature. Use slow evaporation in mixed solvents (e.g., DMSO/water) to grow single crystals. Hydrogen bonding patterns (e.g., between the amide and carboxylic acid groups) influence crystal packing; graph set analysis (e.g., Etter’s rules) helps predict intermolecular interactions . For refinement, employ SHELXL (part of the SHELX suite) to handle anisotropic displacement parameters and validate hydrogen bonding networks .
Q. Q3. What spectroscopic techniques are essential for characterizing structural integrity?
Methodological Answer:
- NMR : H and C NMR confirm the presence of the phenylbutanoyl and benzoic acid moieties. Use DMSO-d6 as a solvent to observe exchangeable protons (e.g., NH and COOH).
- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1650 cm (amide C=O) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and detects impurities .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer: SAR studies require systematic modification of the phenylbutanoyl or benzoic acid moieties. For example:
- Introduce electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to assess impact on receptor binding.
- Replace the amide linker with sulfonamide or urea groups to study hydrogen bonding effects.
Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity. Validate hypotheses with crystallographic data .
Q. Q5. What experimental strategies resolve contradictions in reported solubility data?
Methodological Answer: Discrepancies arise from solvent polarity and pH variations. Perform solubility tests in buffered solutions (pH 1–12) using UV-Vis spectroscopy. For low solubility, employ co-solvents (e.g., PEG-400) or micellar systems. Compare results with computational predictions (e.g., COSMO-RS) to identify outliers. Publish raw data (solvent, temperature, agitation method) to standardize reporting .
Q. Q6. How can hydrogen bonding networks be analyzed to predict pharmacokinetic properties?
Methodological Answer: Map hydrogen bonds using X-ray crystallography or DFT calculations (e.g., Gaussian09). The amide NH and carboxylic acid groups form strong intermolecular bonds, influencing solubility and membrane permeability. Use QSPR models to correlate hydrogen bond donor/acceptor counts with logP and bioavailability. Cross-validate with in vivo pharmacokinetic studies (e.g., rat models) .
Q. Q7. What advanced techniques validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor degradation via LC-MS.
- Metabolic Stability : Use liver microsomes (human/rat) to identify phase I metabolites.
- Solid-State Stability : Analyze polymorphic transitions via DSC and PXRD .
Data-Driven Research Questions
Q. Q8. How can response surface methodology (RSM) optimize reaction yields?
Methodological Answer: Design a central composite RSM experiment with variables:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
